(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide (4-Carboxybutyl-d4)triphenylphosphonium (bromide) is intended for use as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS. (4-Carboxybutyl)triphenylphosphonium is a Wittig reagent. It has been used in the synthesis of prostaglandin F2α (PGF2α;) and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid. (4-Carboxybutyl)triphenylphosphonium has also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel.

Brand Name: Vulcanchem
CAS No.: 42932-63-8
VCID: VC0153992
InChI: InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2;
SMILES: C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula: C23H24BrO2P
Molecular Weight: 447.3 g/mol

(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide

CAS No.: 42932-63-8

Cat. No.: VC0153992

Molecular Formula: C23H24BrO2P

Molecular Weight: 447.3 g/mol

* For research use only. Not for human or veterinary use.

(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide - 42932-63-8

Specification

Description (4-Carboxybutyl-d4)triphenylphosphonium (bromide) is intended for use as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS. (4-Carboxybutyl)triphenylphosphonium is a Wittig reagent. It has been used in the synthesis of prostaglandin F2α (PGF2α;) and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid. (4-Carboxybutyl)triphenylphosphonium has also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel.

CAS No. 42932-63-8
Molecular Formula C23H24BrO2P
Molecular Weight 447.3 g/mol
IUPAC Name (4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide
Standard InChI InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2;
Standard InChI Key MLOSJPZSZWUDSK-DEHBLRELSA-N
Isomeric SMILES [2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
SMILES C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Canonical SMILES C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

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